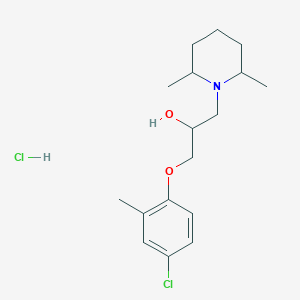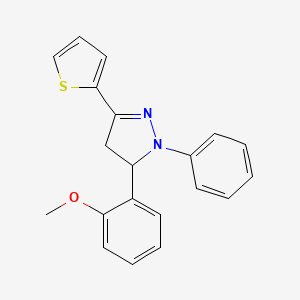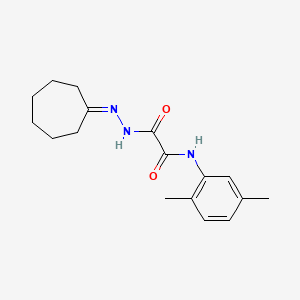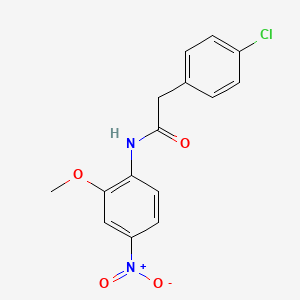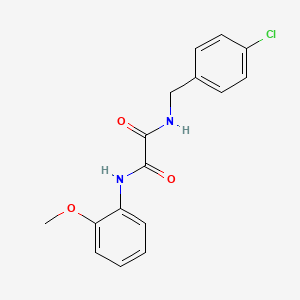
N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide, also known as ML239, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzamides, which are known to have various biological activities.
作用机制
The mechanism of action of N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide is not fully understood. However, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDACs have been implicated in the development of cancer and other diseases, and inhibitors of HDACs have been studied for their potential therapeutic applications.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its antitumor activity. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Moreover, it has been studied for its potential to protect against neurodegeneration by reducing oxidative stress and inflammation.
实验室实验的优点和局限性
One advantage of using N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide in lab experiments is its potential therapeutic applications in various diseases. Additionally, its synthesis method is relatively simple and reliable. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
未来方向
There are several future directions for the study of N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Additionally, it may be useful to study its potential as a combination therapy with other drugs for the treatment of cancer and other diseases. Moreover, it may be beneficial to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in vivo. Furthermore, it may be interesting to explore its potential as a treatment for other diseases such as autoimmune disorders and metabolic disorders.
Conclusion
In conclusion, N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. Its synthesis method is relatively simple and reliable, and it has been shown to have antitumor and anti-inflammatory properties. However, its mechanism of action is not fully understood, and further research is needed to determine its efficacy and safety in vivo.
合成方法
The synthesis of N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 2-methoxybenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The resulting product is then treated with ethylenediamine to obtain N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide. This synthesis method has been reported in several research articles and is considered reliable.
科学研究应用
N-(4-chlorobenzyl)-N'-(2-methoxyphenyl)ethanediamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been reported to have antitumor activity in several cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, it has been studied for its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-5-3-2-4-13(14)19-16(21)15(20)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOSSBQCBWIXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chloro-2-nitrophenyl){3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5105523.png)
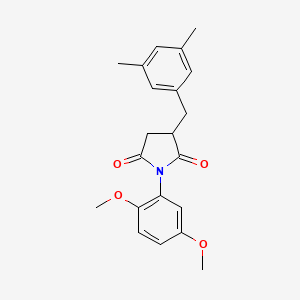
![[(4-hydroxy-6-oxo-5-pentyl-1,6-dihydro-2-pyrimidinyl)thio]acetic acid hydrochloride](/img/structure/B5105533.png)
![N-(4-bromophenyl)-4-[4-(1-piperidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5105542.png)
![4-chloro-2-{[(2-chloro-4-nitrophenyl)amino]carbonyl}phenyl 3,4-dichlorobenzenesulfonate](/img/structure/B5105573.png)
![11-(4-ethylphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5105580.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(mesitylamino)acrylonitrile](/img/structure/B5105587.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-pentenoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5105592.png)
![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5105608.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B5105610.png)
